Soluble Epoxide Hydrolase (sEH) Inhibition: Monomethyl Lithospermate Exhibits a Distinct IC₅₀ Profile Compared to Dimethyl Lithospermate
In a direct comparative study of phenylpropanoid derivatives isolated from Lycopus lucidus, monomethyl lithospermate (identified as 9″-methyl lithospermate) exhibited an IC₅₀ of 35.7 ± 2.1 µM against soluble epoxide hydrolase (sEH) [1]. This value is specifically differentiated from dimethyl lithospermate (IC₅₀ = 10.6 ± 3.2 µM) and methyl rosmarinate (IC₅₀ = 29.3 ± 3.9 µM) in the same assay system. Kinetic analysis further classified MOL as a competitive inhibitor of sEH, indicating direct active-site engagement, in contrast to martynoside which was a mixed-type inhibitor [1].
| Evidence Dimension | sEH Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 35.7 ± 2.1 µM |
| Comparator Or Baseline | Dimethyl lithospermate: IC₅₀ = 10.6 ± 3.2 µM; Methyl rosmarinate: IC₅₀ = 29.3 ± 3.9 µM |
| Quantified Difference | 3.37-fold less potent than dimethyl lithospermate; 1.22-fold less potent than methyl rosmarinate |
| Conditions | In vitro fluorescent sEH inhibition assay using PHOME substrate; compounds isolated from Lycopus lucidus |
Why This Matters
This data enables a precise, data-driven selection for sEH-related cardiovascular research, where dimethyl lithospermate may be the preferred tool for maximum potency, but MOL's unique competitive inhibition profile and distinct pharmacokinetic properties offer a differentiated pharmacological tool for mechanistic studies.
- [1] Choi, H. G., Tran, P. T., Lee, J.-H., Min, B. S., & Kim, J. A. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Plants, 10(2), 356. View Source
